6-imino-7,11-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca system) with multiple unsaturated bonds. Key functional groups include a 6-imino group, a 2-oxo moiety, and a carboxamide substituent linked to a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
6-imino-7,11-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-12-5-4-8-26-17(12)24-18-15(20(26)28)9-14(16(21)25(18)2)19(27)23-11-13-6-3-7-22-10-13/h3-10,21H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACECHPDWCVOOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and pyrimidine derivatives, followed by a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular targets are essential for understanding its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycles :
- The target compound’s 1,7,9-triazatricyclo system is more rigid and planar compared to the tetrahydroimidazo[1,2-a]pyridine cores in compounds 1l and 2d . This rigidity may enhance binding affinity but reduce solubility.
- Compounds with thiazolo or thiadiazolo cores exhibit sulfur-containing heterocycles, which can alter electronic properties and metabolic pathways compared to nitrogen-rich systems.
Functional Groups :
- The N-(pyridin-3-ylmethyl) carboxamide in the target compound provides both hydrogen-bonding (amide) and π-stacking (pyridine) capabilities, unlike the ester groups in 1l, 2d, and , which are prone to hydrolysis .
- The 7/11-methyl groups in the target molecule may sterically hinder interactions with flat binding pockets, a contrast to the unsubstituted positions in 1l and 2d .
Bioactivity Potential: The 4-nitrophenyl group in 1l and 2d is a strong electron-withdrawing moiety, often associated with kinase inhibition , whereas the target’s pyridinylmethyl group could target nicotinic acetylcholine receptors.
Research Findings from Comparative Studies
- Synthetic Accessibility : The target compound’s tricyclic system likely requires multi-step synthesis with stringent regiocontrol, whereas derivatives like 1l and 2d are synthesized via one-pot reactions .
- Spectroscopic Characterization: Similarities in NMR and IR profiles (e.g., carbonyl stretches at ~1700 cm⁻¹) are observed across all compounds, but the target’s imino group (δ ~160 ppm in ¹³C NMR) distinguishes it from analogs with ester carbonyls .
- Computational Similarity Analysis : Methods like Tanimoto coefficients or pharmacophore mapping (as discussed in ) would classify the target as structurally dissimilar to thiazolo/thiadiazolo derivatives due to divergent core systems but similar to imidazo-pyridines in terms of hydrogen-bonding motifs.
Biological Activity
Overview
The compound 6-imino-7,11-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and diverse biological activities. It possesses a molecular formula of and a molecular weight of approximately 534.65 g/mol. This compound is notable for its triazatricyclo framework and various functional groups that may interact with biological systems.
Chemical Structure
The intricate structure of this compound includes:
- Triazatricyclo Framework : A tricyclic structure containing nitrogen atoms.
- Functional Groups : Imino, oxo, and pyridinyl substituents which contribute to its reactivity and biological interactions.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as enzymes or receptors. The structural features suggest potential pathways for:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor signaling pathways, influencing various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar triazole derivatives have shown effectiveness against various microbial strains.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells.
- Neuroprotective Effects : Pyridine-containing compounds have been investigated for their neuroprotective properties.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related triazole derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces cell cycle arrest and apoptosis. Mechanistic studies suggested that it activates caspase pathways leading to programmed cell death.
Case Study 3: Neuroprotection
Research on neuroprotective effects showed that the compound can mitigate neuronal damage in models of oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
